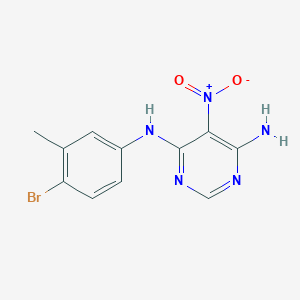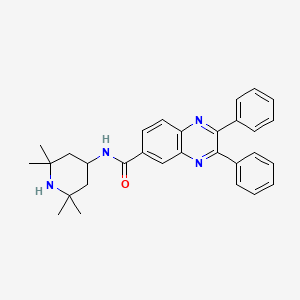
N-(4-bromo-3-methylphenyl)-5-nitro-4,6-pyrimidinediamine
Übersicht
Beschreibung
N-(4-bromo-3-methylphenyl)-5-nitro-4,6-pyrimidinediamine, also known as BMN-673, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA repair, and their inhibition has been shown to selectively kill cancer cells with defects in DNA repair pathways.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-3-methylphenyl)-5-nitro-4,6-pyrimidinediamine has been extensively studied for its potential use in cancer therapy. It has been shown to selectively kill cancer cells with defects in DNA repair pathways, such as those with mutations in BRCA1 or BRCA2 genes. N-(4-bromo-3-methylphenyl)-5-nitro-4,6-pyrimidinediamine has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer.
Wirkmechanismus
N-(4-bromo-3-methylphenyl)-5-nitro-4,6-pyrimidinediamine selectively inhibits PARP enzymes, which play a critical role in repairing single-strand DNA breaks. Inhibition of PARP leads to the accumulation of DNA damage, which is particularly toxic to cancer cells with defects in DNA repair pathways. N-(4-bromo-3-methylphenyl)-5-nitro-4,6-pyrimidinediamine has been shown to be more potent and selective than other PARP inhibitors, such as olaparib and veliparib.
Biochemical and physiological effects:
N-(4-bromo-3-methylphenyl)-5-nitro-4,6-pyrimidinediamine has been shown to induce DNA damage and cell death in cancer cells with defects in DNA repair pathways. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer. In clinical trials, N-(4-bromo-3-methylphenyl)-5-nitro-4,6-pyrimidinediamine has demonstrated promising anti-tumor activity in patients with advanced solid tumors, including ovarian and breast cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromo-3-methylphenyl)-5-nitro-4,6-pyrimidinediamine is a potent and selective PARP inhibitor, making it a valuable tool for studying the role of PARP enzymes in DNA repair and cancer biology. However, its high potency and selectivity may also limit its use in certain experimental settings, as it may lead to off-target effects or toxicity. Additionally, the cost of N-(4-bromo-3-methylphenyl)-5-nitro-4,6-pyrimidinediamine may be a limiting factor for some researchers.
Zukünftige Richtungen
There are several potential future directions for the development and use of N-(4-bromo-3-methylphenyl)-5-nitro-4,6-pyrimidinediamine. One area of interest is the combination of N-(4-bromo-3-methylphenyl)-5-nitro-4,6-pyrimidinediamine with other therapies, such as immune checkpoint inhibitors or targeted therapies. Another area of interest is the use of N-(4-bromo-3-methylphenyl)-5-nitro-4,6-pyrimidinediamine in combination with DNA-damaging agents, such as chemotherapy or radiation therapy, to enhance their efficacy. Additionally, the development of biomarkers to predict response to N-(4-bromo-3-methylphenyl)-5-nitro-4,6-pyrimidinediamine could help to identify patients who are most likely to benefit from treatment. Finally, the development of more potent and selective PARP inhibitors could further improve the efficacy and safety of this class of drugs.
Eigenschaften
IUPAC Name |
4-N-(4-bromo-3-methylphenyl)-5-nitropyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN5O2/c1-6-4-7(2-3-8(6)12)16-11-9(17(18)19)10(13)14-5-15-11/h2-5H,1H3,(H3,13,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNRODYKCIXLPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=NC=NC(=C2[N+](=O)[O-])N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-methylphenyl)-5-nitropyrimidine-4,6-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(2,4-dichlorophenyl)-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B4137917.png)
![1-ethyl-4-[(methyl{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B4137922.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4137932.png)
![5-bromo-N-[3-chloro-4-(4-morpholinyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B4137944.png)
![N-ethyl-N-{1-[3-(2-methyl-1H-indol-1-yl)propanoyl]pyrrolidin-3-yl}acetamide](/img/structure/B4137945.png)
![N-{4-[(1-adamantylacetyl)amino]phenyl}-3-chlorobenzamide](/img/structure/B4137950.png)
![N-cyclopentyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4137958.png)
![4-bromo-N-(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4137964.png)
![2-[(2-aminophenyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B4137972.png)

![3,4-dichloro-N-[1-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4137991.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2-(4-nitrophenoxy)acetamide](/img/structure/B4137992.png)
![3,6-dichloro-N-[4-(1-piperidinyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4138000.png)
![1-cyclopentyl-N-[2-(4-morpholinylcarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4138005.png)